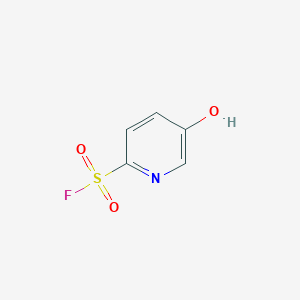

5-Hydroxypyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)5-2-1-4(8)3-7-5/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIIEOZRFGVTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 5-Hydroxypyridine-2-sulfonyl fluoride in Organic Solvents: A Framework for Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract

5-Hydroxypyridine-2-sulfonyl fluoride is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery, notably as a key fragment for covalent ligand development. A comprehensive understanding of its solubility profile across a range of organic solvents is fundamental for its effective use in synthesis, purification, screening, and formulation. This technical guide provides a robust framework for determining and interpreting the solubility of this compound. We will delve into the theoretical principles governing its solubility based on its molecular structure, provide detailed, field-proven protocols for its experimental determination using the gold-standard shake-flask method, and outline analytical quantification by UPLC-MS/MS. This document is intended to serve as a practical and authoritative resource for researchers, enabling them to generate reliable and reproducible solubility data essential for accelerating drug development pipelines.

Theoretical Foundation: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, a principle often summarized by the aphorism "like dissolves like".[1][2][3] To predict the behavior of this compound, we must first dissect its structural features.

-

Polarity and Hydrogen Bonding: The molecule possesses significant polarity. The pyridine ring, hydroxyl (-OH) group, and sulfonyl fluoride (-SO₂F) group all contribute to a high dipole moment. The hydroxyl group is a strong hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonyl group are hydrogen bond acceptors.[4][5] This suggests strong solute-solute interactions in the solid state (crystal lattice energy) that must be overcome by solvent interactions.[6]

-

Solvent Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent hydrogen bonds are expected, likely leading to high solubility.[3][7]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds from the solute's hydroxyl group. Good solubility is anticipated, though perhaps less than in protic solvents.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. Given the high polarity of this compound, the energy required to break the strong solute-solute interactions will not be compensated by weak solute-solvent interactions, predicting very low solubility.[1][8]

-

The fundamental process of dissolution involves disrupting the solute's crystal lattice and creating a cavity in the solvent, followed by the formation of new solute-solvent interactions.[1][9] Favorable solubility is achieved when the energy released from solute-solvent interactions is comparable to or greater than the energy required for the first two steps.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative data, the equilibrium shake-flask method is the universally recognized gold standard.[10][11] It measures the thermodynamic solubility, which represents the true saturation point of a compound in a solvent at a given temperature, independent of time or solid-state form kinetics.[12][13]

Causality Behind the Protocol Design:

-

Excess Solid: Using a significant excess of the solid compound ensures that the solvent becomes saturated and that a solid phase remains in equilibrium with the liquid phase. This is the definition of a saturated solution.[14]

-

Equilibration Time: A prolonged agitation period (typically 24-72 hours) is crucial to ensure the system reaches thermodynamic equilibrium.[13] Insufficient time can lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent.[15] Maintaining a constant, defined temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.

-

Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is essential to completely remove all undissolved solid particles before analysis. Failure to do so will result in an overestimation of solubility.[13]

-

Solid Phase Analysis: After equilibration, analyzing the remaining solid by techniques like XRPD or DSC is a self-validating step to confirm that the compound has not changed its crystalline form (polymorph) or converted to a solvate during the experiment.[13]

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of 2 mL glass vials.

-

Solvent Addition: Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate vigorously for at least 48 hours to ensure equilibrium is reached.

-

Phase Separation:

-

Allow the vials to stand for 30 minutes for coarse particles to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the remaining solid.

-

-

Sample Collection: Carefully pipette an aliquot of the clear supernatant.

-

Filtration: Filter the collected supernatant through a 0.22 µm chemical-resistant (e.g., PVDF) syringe filter to remove any remaining microscopic particles. The first few drops should be discarded to saturate any potential binding sites on the filter.[13]

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often acetonitrile or methanol) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a validated UPLC-MS/MS method (detailed in Section 3).

-

Solid Residue Check (Optional but Recommended): Recover the solid pellet from the vial, dry it, and analyze using XRPD or DSC to check for any solid-state transformations.[13]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 3. caymanchem.com [caymanchem.com]

- 4. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. al-kindipublisher.com [al-kindipublisher.com]

- 7. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 8. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. raytor.com [raytor.com]

- 14. researchgate.net [researchgate.net]

- 15. teachy.ai [teachy.ai]

A Senior Application Scientist's Guide to the Safe Handling of 5-Hydroxypyridine-2-sulfonyl fluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 5-Hydroxypyridine-2-sulfonyl fluoride in Modern Drug Discovery

This compound is a member of the sulfonyl fluoride (SF) class of reagents, which have garnered significant attention in chemical biology and drug discovery.[1][2] These compounds serve as valuable electrophilic "warheads" for the formation of covalent bonds with target proteins.[2][3] Unlike traditional covalent modifiers that often target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[3][4] This expanded reactivity profile opens up new avenues for designing covalent inhibitors against proteins that lack a suitably positioned cysteine in their binding sites.[4]

The unique balance of stability and reactivity is a key feature of sulfonyl fluorides.[1][5] They are remarkably stable in aqueous environments, which is crucial for biological applications, yet can be selectively activated to form stable covalent adducts with their protein targets.[2][3] This guide provides a comprehensive overview of the safety considerations and handling procedures necessary to work with this compound, ensuring its effective use while maintaining the highest standards of laboratory safety.

Hazard Analysis and Risk Assessment: A Deep Dive into the Safety Data Sheet (SDS)

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) for compounds structurally similar to this compound, such as Pyridine-2-sulfonyl Fluoride and Phenylmethylsulfonyl fluoride (PMSF), reveals a consistent hazard profile.[6][7][8] It is critical to treat this compound with the same level of caution.

Summary of Key Hazards

The primary hazards associated with this class of compounds are summarized below. This information is synthesized from representative SDSs and should be considered applicable to this compound pending a specific SDS for this exact molecule.

| Hazard Class | GHS Pictogram | Hazard Statement | Causality and Field Insight |

| Acute Toxicity (Oral) | 💀 | H301: Toxic if swallowed.[6] | The reactivity of the sulfonyl fluoride moiety can lead to rapid and harmful reactions with biological macromolecules in the gastrointestinal tract. Accidental ingestion is a critical concern. |

| Skin Corrosion | corrosive | H314: Causes severe skin burns and eye damage.[6][7] | This compound is expected to be highly corrosive.[9][10] Upon contact with moisture on the skin, it can hydrolyze to release hydrofluoric acid (HF) and the corresponding sulfonic acid, both of which are highly destructive to tissue.[6] The resulting burns can be severe and deep. |

| Serious Eye Damage | corrosive | H318: Causes serious eye damage.[8] | The eyes are particularly vulnerable to corrosive substances.[10] A splash can cause irreversible damage and blindness. The potential for HF release makes this an extreme hazard. |

| Moisture Reactivity | Not explicitly pictographed | Strong hydrogen fluoride-releaser.[6] | The S-F bond in sulfonyl fluorides is susceptible to hydrolysis.[1] This reaction produces hydrofluoric acid (HF), an extremely toxic and corrosive substance that can cause severe, penetrating burns and systemic toxicity by binding to calcium and magnesium in the body.[11][12] |

The Unseen Danger: Hydrofluoric Acid (HF) Formation

The most significant and insidious hazard when working with sulfonyl fluorides is their potential to release hydrofluoric acid (HF) upon contact with water.[6] This can occur through reaction with atmospheric moisture, in non-anhydrous solvents, or during aqueous workups. HF is a unique hazard for several reasons:

-

Delayed Onset of Pain: Skin contact with dilute HF solutions may not cause immediate pain, leading to a delay in decontamination and treatment.[12]

-

Deep Tissue Penetration: HF penetrates the skin and underlying tissues before dissociating, causing deep, severe, and painful burns.[12]

-

Systemic Toxicity: The fluoride ion can bind to calcium and magnesium in the blood, leading to life-threatening hypocalcemia and cardiac arrhythmia.[11][13]

Therefore, all handling procedures must be designed to rigorously exclude moisture.

Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive nature and potential for HF release, a multi-layered approach to safety, combining robust engineering controls and appropriate PPE, is mandatory.[14][15]

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood.[13][16] This is non-negotiable and serves to contain any dust, vapors, or released gases.

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical.[10][17] In the event of an exposure, immediate and prolonged flushing (at least 15 minutes) is the most important first aid step.[10][18]

Personal Protective Equipment (PPE)

The choice of PPE must account for the dual hazards of the corrosive solid and potential HF exposure.[19][20]

-

Eye and Face Protection: Standard safety glasses are insufficient.[10] Chemical splash goggles used in conjunction with a face shield are required to protect against splashes.[10][21]

-

Gloves: A single pair of standard nitrile gloves is not adequate. Double-gloving is required.[21] The outer glove should be a robust, chemical-resistant glove such as butyl or neoprene. An inner nitrile glove provides secondary protection.[21] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[21]

-

Protective Clothing: A flame-resistant lab coat is required. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13][21]

-

Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are mandatory.[21]

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for mitigating the risks associated with this compound.

Receiving and Storage

-

Upon receipt, visually inspect the container for any signs of damage or leaks.

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly water and strong bases.[17][22]

-

The storage location should be clearly labeled as containing corrosive and moisture-sensitive materials.

-

Consider storing the container inside a secondary, sealed container with a desiccant.

Weighing and Aliquoting (Dry Solid)

This workflow must be performed entirely within a chemical fume hood.

Caption: Workflow for weighing this compound.

Reaction Setup

-

Glassware: Ensure all glassware is oven-dried or flame-dried to remove any traces of water.

-

Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent hydrolysis of the sulfonyl fluoride.[23]

-

Solvent: Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed commercial source.

-

Addition: Dissolve the sulfonyl fluoride in a small amount of anhydrous solvent in a separate flask under an inert atmosphere. Add this solution to the main reaction flask via a cannula or a gas-tight syringe. Avoid adding the solid directly to the reaction mixture if possible, as this increases the risk of exposure and reaction with headspace moisture.

-

Temperature Control: Be aware that the reaction may be exothermic. Use an ice bath for initial additions, especially on a larger scale.

Spill Management

-

Small Spill (inside fume hood):

-

Alert personnel in the immediate area.

-

Use a spill kit containing a neutral absorbent material like sand or sodium bicarbonate. Do not use combustible materials like paper towels. [21]

-

Gently cover the spill with the absorbent.

-

Carefully sweep the mixture into a designated, labeled hazardous waste container.

-

Decontaminate the area with a suitable solution, followed by a water rinse.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[18]

-

Emergency Procedures: Responding to Exposures

Immediate and decisive action is required in the event of an exposure. The presence of a "buddy" or second person is highly recommended when working with this compound.[21]

Caption: Emergency response flowchart for chemical exposure.

First Aid for Hydrofluoric Acid (HF) Burns

If an HF burn is suspected, after the initial 15-minute water flush, qualified personnel should apply a 2.5% calcium gluconate gel to the affected area.[11][21] Massage the gel into the skin continuously until medical help arrives.[21] Calcium gluconate should be readily available in any lab where sulfonyl fluorides are used.

References

-

Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC. [Link]

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications. [Link]

-

How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). Environmental Solutions. [Link]

-

Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration. [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]

-

Substance Information - ECHA. European Chemicals Agency. [Link]

-

Corrosive Chemicals. U.S. Compliance. [Link]

-

Substance Information - ECHA. (2023, June 9). European Chemicals Agency. [Link]

-

Heptadecafluorooctanesulphonyl fluoride - Substance Information. (2025, August 22). European Chemicals Agency. [Link]

-

How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]

-

Perfluorohexanesulphonyl fluoride - Substance Information. (2025, August 15). European Chemicals Agency. [Link]

-

Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

-

Harmonised classifications - ECHA CHEM. European Chemicals Agency. [Link]

-

Pro-Handling of Reactive Chemicals. (2022, October 10). University of Louisville. [Link]

-

Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health Office of Research Services. [Link]

-

C2. Handling Hydrofluoric Acid. University of British Columbia. [Link]

-

Hydrogen Fluoride (HF) | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

-

Hydrofluoric Acid Safe Handling Guidelines. (2025, November 14). University of Rochester Environmental Health & Safety. [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Santa Barbara, Environment, Health & Safety. [Link]

Sources

- 1. Sulfonyl Fluorides - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. uscompliance.com [uscompliance.com]

- 10. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 11. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 14. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]

- 15. chemicals.co.uk [chemicals.co.uk]

- 16. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 17. republicservices.com [republicservices.com]

- 18. gz-supplies.com [gz-supplies.com]

- 19. oshatrainingschool.com [oshatrainingschool.com]

- 20. files.upei.ca [files.upei.ca]

- 21. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 22. tcichemicals.com [tcichemicals.com]

- 23. ors.od.nih.gov [ors.od.nih.gov]

Methodological & Application

Application Note: 5-Hydroxypyridine-2-sulfonyl Fluoride as a Bifunctional SuFEx Scaffold for Protein Labeling

Topic: Bioconjugation techniques involving 5-Hydroxypyridine-2-sulfonyl fluoride Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists

Introduction & Mechanistic Rationale

This compound (5-OH-PySF) represents a sophisticated class of "SuFEx" (Sulfur-Fluoride Exchange) reagents. Unlike traditional electrophiles (e.g., NHS esters, sulfonyl chlorides) that suffer from rapid hydrolysis or poor selectivity, 5-OH-PySF leverages the unique properties of the pyridine ring to balance aqueous stability with tunable reactivity .

The "PySF" Advantage

The core innovation lies in the Pyridine-2-Sulfonyl Fluoride (PySF) warhead. While standard sulfonyl fluorides are kinetically stable, the nitrogen atom in the pyridine ring (at the 2-position relative to the sulfonyl group) provides an inductive electron-withdrawing effect and potential local base catalysis, accelerating the reaction with nucleophiles—specifically Lysine (

The 5-Hydroxy Handle

The 5-hydroxy substituent is not the warhead; it is the functionalization handle . It serves as a nucleophilic site for attaching payloads (fluorophores, drugs, biotin, or PEG chains) without destroying the sulfonyl fluoride warhead. This makes 5-OH-PySF a modular "hub" reagent:

-

Step 1 (Chemical Synthesis): Attach payload to the 5-OH group.

-

Step 2 (Bioconjugation): React the functionalized PySF with the target protein.

Mechanism of Action

The bioconjugation proceeds via a Sulfur-Fluoride Exchange (SuFEx) mechanism.[1][2][3]

-

Recognition: The PySF probe associates with the protein surface.

-

Activation: The pyridine nitrogen withdraws electron density from the sulfur center, making it more electrophilic.

-

Nucleophilic Attack: A deprotonated Lysine amine (or Tyrosine phenolate) attacks the hexavalent sulfur.

-

Fluoride Displacement: The fluoride ion (F

) is a stable leaving group, resulting in a robust sulfonamide (or sulfonate) linkage.

Diagram 1: Mechanistic Pathway & Probe Design

Caption: Workflow converting the 5-OH-PySF scaffold into a functional probe, followed by SuFEx-mediated protein conjugation.

Application Note: Synthesis of Functionalized Probes

Before labeling a protein, you must attach your cargo to the 5-hydroxy group. The sulfonyl fluoride is stable enough to survive mild alkylation conditions.

Protocol A: Payload Attachment via Williamson Ether Synthesis

Objective: Attach a biotin or fluorophore linker containing an alkyl halide to the 5-OH group.

Reagents:

-

This compound (1.0 equiv)

-

Payload-Alkyl Bromide (e.g., Biotin-PEG-Br) (1.1 equiv)

-

Potassium Carbonate (K

CO -

Anhydrous DMF (Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve this compound in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add K

CO -

Coupling: Add the Payload-Alkyl Bromide dropwise.

-

Reaction: Stir at RT for 4–12 hours. Note: Avoid heating above 60°C to prevent premature degradation of the SO

F group. -

Purification: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na

SO -

Validation: Confirm structure via

H-NMR and LC-MS (Check for intact SO

Application Note: Protein Bioconjugation Protocol

Objective: Covalent labeling of a target protein (e.g., BSA, Antibody, Enzyme) using the functionalized PySF probe.

Critical Parameters

| Parameter | Recommendation | Rationale |

| Buffer pH | 7.5 – 8.5 | Balances Lysine deprotonation (pKa ~10.5) with PySF stability. |

| Buffer Type | PBS or HEPES | Avoid amine-containing buffers (Tris, Glycine) which compete with the reaction. |

| Cosolvent | DMSO (5-10% v/v) | Ensures solubility of the organic PySF probe in aqueous media. |

| Stoichiometry | 10–50x Molar Excess | SuFEx is slower than NHS-esters; excess drives kinetics. |

| Temperature | 25°C or 37°C | Higher temp accelerates SuFEx; 37°C is often preferred for PySF. |

Protocol B: Labeling Workflow

1. Preparation:

-

Protein: Dilute protein to 1–5 mg/mL in PBS (pH 7.4 or adjusted to 8.0).

-

Probe Stock: Prepare a 100 mM stock of the Functionalized PySF Probe in anhydrous DMSO.

2. Incubation:

-

Add the Probe Stock to the protein solution to achieve a final concentration of 200–500 µM (approx. 20–50 equivalents depending on protein concentration).

-

Ensure final DMSO concentration is <10% to prevent protein denaturation.

-

Vortex gently and incubate at 37°C for 4 to 16 hours .

-

Tip: PySF reactions are slower than NHS esters. Overnight incubation often yields higher conjugation efficiency.

-

3. Quenching (Optional but Recommended):

-

Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins. The primary amines in Tris will scavenge remaining unreacted PySF.

4. Purification:

-

Remove excess probe using Size Exclusion Chromatography (SEC) (e.g., PD-10 columns, Zeba spin columns) or Dialysis against PBS.

Validation & Quality Control

Method 1: Intact Protein LC-MS

This is the gold standard for verifying SuFEx conjugation.

-

Expectation: A mass shift corresponding to the Probe Molecular Weight minus HF (20 Da) .

-

Note: Unlike some reactions that are addition only, SuFEx loses a Fluoride (F, mass 19) and gains a proton lost from Lysine? No, the net reaction is R-SO

-F + H -

Mass Calculation:

Mass = MW(Probe) - MW(HF)

-

-

Interpretation: Look for +1, +2, or +3 adducts depending on the number of accessible Lysines.

Method 2: Fluorescence Scanning (SDS-PAGE)

If the payload attached to the 5-OH was a fluorophore:

-

Run the conjugate on an SDS-PAGE gel.

-

Image the gel using a fluorescence scanner before Coomassie staining.

-

Success: Fluorescent band co-migrating with the protein MW.

Diagram 2: Validation Logic

Caption: Decision tree for validating PySF-mediated bioconjugation.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Conjugation Yield | pH too low (< 7.0) | Increase buffer pH to 8.0–8.5 to increase Lysine nucleophilicity. |

| Incubation time too short | PySF is a "slow" click reagent. Extend to 16-24h or increase Temp to 37°C. | |

| Precipitation | Probe insolubility | Reduce probe concentration or increase DMSO/Cosolvent to 10-15%. |

| Hydrolysis of Probe | Old DMSO stock | Use fresh, anhydrous DMSO. Store probe stocks at -20°C under desiccator. |

| Non-Specific Labeling | "Sticky" hydrophobic probe | Add 0.05% Tween-20 to the reaction buffer to reduce non-covalent binding. |

References

-

Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition. [Link]

-

Kelly, J. W., et al. (2018). Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Tunable Pyridine-2-sulfonyl Fluoride Probe. Journal of the American Chemical Society. [Link]

-

Cornella, J., et al. (2020).[5] A Simple and Practical Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

-

Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

Sources

The Art of Connection: A Step-by-Step SuFEx Reaction Guide for 5-Hydroxypyridine-2-sulfonyl fluoride

In the ever-evolving landscape of drug discovery, chemical biology, and materials science, the ability to forge robust and reliable molecular connections is paramount. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has provided a powerful tool for this purpose.[1][2][3] This guide provides a detailed protocol and in-depth scientific insights for the application of a particularly versatile building block, 5-Hydroxypyridine-2-sulfonyl fluoride, in SuFEx reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of SuFEx for the rapid and efficient synthesis of novel molecular entities.

The SuFEx Advantage: Stability Meets Reactivity

At the heart of SuFEx chemistry lies the unique stability-reactivity profile of the sulfonyl fluoride (-SO₂F) functional group.[3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to a wide range of reaction conditions, including aqueous environments and even refluxing aniline.[1][3] This "dormant" reactivity can be "awakened" under specific catalytic conditions to engage in highly efficient and selective bond-forming reactions with a variety of nucleophiles.[4] This exquisite control over reactivity makes SuFEx an ideal tool for late-stage functionalization and the construction of complex molecular architectures.

The this compound scaffold is of particular interest due to the presence of the hydroxypyridine motif, a common feature in pharmaceuticals and biologically active compounds. The strategic placement of the hydroxyl group offers opportunities for further derivatization or can play a crucial role in molecular recognition and binding.

The Mechanism of Connection: Understanding the SuFEx Reaction

The SuFEx reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride. The departure of the highly electronegative fluoride ion is the key step and is typically facilitated by a catalyst. The choice of catalyst is critical and depends on the nature of the nucleophile and the desired reaction rate.

Catalysts: The Key to Unleashing SuFEx Reactivity

A range of catalysts can be employed to promote the SuFEx reaction. Their efficacy generally correlates with their basicity.[5]

-

Tertiary Amines (e.g., Triethylamine - TEA): Milder bases suitable for activating sulfonyl fluorides towards strong nucleophiles.

-

Amidines (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU): More potent catalysts that can activate a broader range of nucleophiles.[6]

-

Guanidines (e.g., 2-tert-Butyl-1,1,3,3-tetramethylguanidine - BTMG): Highly effective organosuperbases that can significantly accelerate SuFEx reactions.[7]

-

Phosphazenes: Another class of strong, non-ionic bases used in SuFEx chemistry.

A significant advancement in SuFEx methodology is the development of "Accelerated SuFEx Click Chemistry" (ASCC). This system utilizes a synergistic combination of a hindered guanidine base, such as BTMG, and a silylating agent like hexamethyldisilazane (HMDS).[7] The HMDS is believed to activate the sulfonyl fluoride by interacting with the fluoride atom, making the sulfur atom more susceptible to nucleophilic attack. This approach often leads to dramatically reduced reaction times and lower catalyst loadings.[7]

Visualizing the SuFEx Workflow

Caption: A generalized workflow for the SuFEx reaction.

Experimental Protocols: Connecting with Phenols and Amines

The following protocols provide a detailed, step-by-step guide for the SuFEx reaction of this compound with phenolic and amine nucleophiles, leveraging the principles of Accelerated SuFEx Click Chemistry.

Protocol 1: SuFEx Reaction with Phenols to Synthesize Pyridine Sulfates

This protocol is designed for the efficient synthesis of diaryl sulfate and aryl pyridine sulfate derivatives.

Materials and Reagents:

| Reagent | Purity | Supplier | Notes |

| This compound | >95% | Commercial Source | Store in a desiccator. |

| Phenol derivative | >98% | Commercial Source | Ensure dryness. |

| BTMG | >98% | Commercial Source | Handle under an inert atmosphere. |

| HMDS | >98% | Commercial Source | Handle under an inert atmosphere. |

| Anhydrous Acetonitrile (MeCN) | >99.8% | Commercial Source | Use a freshly opened bottle or dried solvent. |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to dissolve the sulfonyl fluoride.

-

Nucleophile Addition: Add the phenol derivative (1.1 equiv) to the reaction mixture.

-

Catalyst Addition: In a separate vial, prepare the catalyst solution by adding BTMG (0.05 equiv) and HMDS (1.2 equiv) to anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 5-30 minutes.[7]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 2: SuFEx Reaction with Amines to Synthesize Pyridine Sulfonamides

This protocol outlines the synthesis of pyridine sulfonamide derivatives, which are valuable scaffolds in medicinal chemistry.

Materials and Reagents:

| Reagent | Purity | Supplier | Notes |

| This compound | >95% | Commercial Source | Store in a desiccator. |

| Primary or Secondary Amine | >98% | Commercial Source | |

| DBU | >98% | Commercial Source | Handle under an inert atmosphere. |

| Anhydrous Dichloromethane (DCM) | >99.8% | Commercial Source | Use a freshly opened bottle or dried solvent. |

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

-

Amine Addition: Add the primary or secondary amine (1.2 equiv) to the solution.

-

Catalyst Addition: Add DBU (1.2 equiv) dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with 1 M hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product by NMR and HRMS.

The Power of SuFEx in Bioconjugation

The remarkable stability of sulfonyl fluorides in aqueous media, coupled with their ability to be activated under specific conditions, makes them excellent candidates for bioconjugation.[8] The sulfonyl fluoride moiety can be used to target specific amino acid residues in proteins, such as tyrosine and lysine, to form stable covalent linkages.[9][10] The this compound, with its inherent biological relevance, is a promising tool for developing novel bioprobes and targeted therapeutics.

Caption: SuFEx-mediated bioconjugation with this compound.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: While SuFEx reactions can be tolerant to water, for optimal results, especially with the accelerated protocol, anhydrous conditions are recommended to prevent catalyst deactivation and side reactions.

-

Catalyst Choice: The choice of catalyst is crucial. For less reactive nucleophiles, a stronger base like BTMG or DBU will be necessary.

-

Reaction Monitoring: Close monitoring of the reaction is important to avoid the formation of byproducts due to over-reaction or decomposition.

-

Purification: The purification of SuFEx products is generally straightforward due to the high efficiency of the reaction. However, careful chromatographic separation may be required to remove any unreacted starting materials or catalyst residues.

Conclusion

The Sulfur(VI) Fluoride Exchange reaction is a robust and versatile tool for modern chemical synthesis. This compound stands out as a particularly valuable building block, offering a gateway to a diverse range of novel pyridine-containing molecules with potential applications in drug discovery, chemical biology, and materials science. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful technology in their scientific endeavors.

References

- Sulfur fluoride exchange - PMC - NIH. (2023-08-03).

- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC. (2021-04-02).

- The X‐ray crystal structures of (R)‐3 f (from SuFEx reaction) and (S)

- Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degrad

- Discovery on Sulfur-Phenolate Exchange: SuFEx-Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers - Tianjin University.

- SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - Scholarship @ Claremont. (2020-05-27).

- SuFEx-enabled high-throughput medicinal chemistry - PMC - NIH.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.

- Scheme 1. a) Surface-bound SuFEx reaction with amines. b) Multiple or...

- SuFEx-Based Strategies for the Preparation of Functional Particles and Cation Exchange Resins - The Royal Society of Chemistry.

- Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH.

- Structure-based design and analysis of SuFEx chemical probes - PMC - NIH. (2020-01-06).

- Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine.

- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing).

- Sulfur Fluoride Exchange (SuFEx) - Monash University.

- A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024-09-05).

- Synthesis of a variety of sulfamides via SuFEx with isolated yields...

- SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06267K. (2022-01-05).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yields in 5-Hydroxypyridine-2-sulfonyl Fluoride Synthesis

Welcome to the technical support center for the synthesis of 5-Hydroxypyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this synthesis. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its ability to act as a covalent modifier in drug discovery programs. The synthesis of this and other aryl sulfonyl fluorides can be challenging, with yield and purity being common hurdles. This guide will focus on two primary synthetic strategies and the associated challenges for each.

Synthetic Strategies and Key Considerations

Two plausible and common synthetic routes for this compound are:

-

Direct Synthesis: A one-pot Sandmeyer-type reaction starting from 2-amino-5-hydroxypyridine. This is the most atom-economical route but is susceptible to side reactions involving the unprotected hydroxyl group.

-

Protecting Group Strategy: A multi-step synthesis involving the protection of the hydroxyl group (e.g., as a methyl ether), followed by the Sandmeyer-type reaction and subsequent deprotection. This route is longer but can offer a cleaner reaction profile and potentially higher overall yields.

The choice between these strategies will depend on the scale of the reaction, the purity requirements of the final product, and the resources available.

Troubleshooting Guide: Direct Synthesis from 2-Amino-5-hydroxypyridine

This section addresses common issues when attempting the direct synthesis of this compound from 2-amino-5-hydroxypyridine via a Sandmeyer-type reaction.

Experimental Workflow: Direct Synthesis

Caption: Workflow for the direct synthesis of this compound.

| Problem | Potential Cause | Troubleshooting & Optimization |

| Low to no formation of diazonium salt (Step 1) | 1. Incomplete dissolution of 2-amino-5-hydroxypyridine: The starting material has poor solubility in acidic solutions. | - Use a co-solvent such as acetic acid to aid dissolution before adding the aqueous acid. - Ensure vigorous stirring throughout the addition of reagents. |

| 2. Decomposition of nitrous acid: Nitrous acid (formed in situ from NaNO₂) is unstable at higher temperatures. | - Maintain the reaction temperature strictly between 0-5 °C during the addition of NaNO₂.[1][2] - Add the NaNO₂ solution slowly and subsurface to ensure rapid reaction with the amine. | |

| 3. Incorrect stoichiometry of reagents: An excess or deficit of NaNO₂ or acid can lead to incomplete diazotization or side reactions. | - Use a slight excess (1.05-1.1 equivalents) of NaNO₂. - Ensure a sufficient excess of acid (at least 3 equivalents) to maintain a low pH and protonate the amine. | |

| Formation of dark, tarry byproducts | 1. Azo coupling: The newly formed diazonium salt can couple with the electron-rich phenol of the starting material or product.[3][4] | - Maintain a strongly acidic environment (pH < 2) to minimize the concentration of the reactive phenoxide form.[3] - Add the NaNO₂ solution slowly to keep the instantaneous concentration of the diazonium salt low. |

| 2. Oxidation of the phenol: The hydroxyl group is susceptible to oxidation under the reaction conditions. | - Degas the solvents to remove dissolved oxygen. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |

| Low yield of this compound (Step 2) | 1. Premature decomposition of the diazonium salt: Diazonium salts, especially those with electron-donating groups, can be thermally unstable.[5][6][7] | - Use the diazonium salt solution immediately after its preparation. Do not let it warm up. - The use of tetrafluoroborate (from HBF₄) as the counter-ion generally provides a more stable diazonium salt compared to chloride.[5] |

| 2. Inefficient fluorosulfonylation: The reaction with the SO₂ source and fluoride may be slow or incomplete. | - Ensure an adequate supply of SO₂ (either as a gas or from a surrogate like DABSO). - The choice of copper catalyst is crucial; Cu(I) salts are generally more effective.[5] | |

| Difficult purification of the final product | 1. Presence of polar, colored impurities: Azo dyes and other phenolic byproducts are often difficult to separate from the desired product. | - Perform an acidic workup to protonate the pyridine nitrogen and phenolic hydroxyl, which can aid in partitioning into an aqueous layer. - Column chromatography on silica gel using a gradient elution of a polar solvent system (e.g., ethyl acetate in hexanes) may be necessary. Consider adding a small amount of acetic acid to the mobile phase to suppress tailing. |

| 2. Hydrolysis of the sulfonyl fluoride: The sulfonyl fluoride group can be susceptible to hydrolysis, especially under basic conditions. | - Avoid basic workup conditions. - Use anhydrous solvents for extraction and drying. |

Troubleshooting Guide: Protecting Group Strategy

This section focuses on a multi-step approach that can circumvent many of the issues associated with the direct synthesis.

Experimental Workflow: Protecting Group Strategy

Caption: Workflow for the synthesis of this compound using a protecting group strategy.

| Problem | Potential Cause | Troubleshooting & Optimization |

| Low yield of 2-Amino-5-methoxypyridine (Step 1) | 1. Incomplete methylation: The reaction may not have gone to completion. | - Ensure the use of a suitable base (e.g., NaH, K₂CO₃) to deprotonate the phenol. - Use a slight excess of the methylating agent. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |

| 2. N-methylation: The amino group can also be methylated. | - The phenolic hydroxyl is generally more acidic and will be deprotonated and react preferentially. However, if N-methylation is observed, consider protecting the amino group first. | |

| Low yield of 5-Methoxypyridine-2-sulfonyl fluoride (Step 2) | 1. Issues with diazotization or fluorosulfonylation: Similar to the direct synthesis, but generally less problematic due to the absence of the free hydroxyl group. | - Refer to the troubleshooting table for the direct synthesis (Step 1 and 2) for general guidance on the Sandmeyer reaction. |

| Incomplete demethylation (Step 3) | 1. Inefficient demethylating agent: The chosen reagent may not be strong enough or the reaction conditions may not be optimal. | - Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl methyl ethers. Ensure anhydrous conditions as BBr₃ reacts violently with water.[8] - L-Selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines.[9] |

| 2. Degradation of the sulfonyl fluoride: The sulfonyl fluoride group may not be stable to the demethylation conditions. | - If using harsh acidic or basic conditions for demethylation, degradation of the product is a risk.[10] - Monitor the reaction carefully and quench it as soon as the starting material is consumed. - Consider milder demethylation procedures if product degradation is observed. | |

| Difficult purification of the final product | 1. Removal of the deprotecting agent byproducts: Boron salts or other byproducts from the demethylation step can be challenging to remove. | - A careful aqueous workup is essential. For boron-containing byproducts, washing with a saturated solution of sodium bicarbonate can be effective. |

| 2. Product instability during purification: The final product may be sensitive to the purification conditions. | - Minimize the time the product is on the silica gel column. - Consider alternative purification methods such as crystallization if possible. |

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The choice of starting material depends on your synthetic strategy. For the direct route, 2-amino-5-hydroxypyridine is required. For the protecting group strategy, 2-amino-5-methoxypyridine is a good starting point, which can be synthesized from 2-amino-5-iodopyridine.[11]

Q2: My diazonium salt intermediate seems to be very unstable. What can I do?

A2: The stability of diazonium salts is a known issue.[5][6][7] To mitigate this:

-

Always prepare and use the diazonium salt at low temperatures (0-5 °C).[1][2]

-

Use it immediately in the next step.

-

Using tetrafluoroboric acid (HBF₄) for diazotization often yields a more stable tetrafluoroborate salt.[5]

Q3: I am seeing a lot of colored impurities in my final product. What are they and how can I remove them?

A3: The colored impurities are likely azo compounds formed from the coupling of the diazonium salt with the phenolic starting material or product.[3][4] To minimize their formation, maintain a strongly acidic pH during the diazotization step. Removal can be achieved through careful column chromatography, potentially with an acidic modifier in the eluent.

Q4: Can I use a different protecting group for the hydroxyl function?

A4: Yes, other protecting groups can be used.[12][13][14] However, the protecting group must be stable to the acidic conditions of the diazotization and the conditions of the fluorosulfonylation reaction. It must also be removable without affecting the sulfonyl fluoride group. A benzyl ether could be an alternative, as it can be removed under neutral conditions via hydrogenolysis.

Q5: My final product seems to be degrading during workup and purification. What are the stability limitations of this compound?

A5: Sulfonyl fluorides are generally more stable than sulfonyl chlorides but can still be susceptible to hydrolysis, especially under basic conditions.[10] The phenolic hydroxyl group also makes the molecule sensitive to oxidation. It is recommended to perform workup under neutral or slightly acidic conditions and to store the purified product under an inert atmosphere at low temperatures.

Detailed Experimental Protocols

Protocol 1: Direct Synthesis of this compound

-

Diazotization:

-

To a stirred solution of 2-amino-5-hydroxypyridine (1.0 eq) in a mixture of tetrafluoroboric acid (48% in water, 3.0 eq) and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes.

-

-

Fluorosulfonylation:

-

In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl, 0.1 eq) in acetonitrile.

-

Bubble sulfur dioxide gas through the acetonitrile solution at 0 °C until saturation, or add a sulfur dioxide surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), 1.5 eq).

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂/Cu(I) mixture, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the diazonium salt.

-

-

Workup and Purification:

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Synthesis of this compound via a Protecting Group Strategy

-

Synthesis of 2-Amino-5-methoxypyridine:

-

This can be prepared from 2-amino-5-iodopyridine by reaction with sodium methoxide in the presence of a copper catalyst.[11]

-

-

Synthesis of 5-Methoxypyridine-2-sulfonyl fluoride:

-

Follow the procedure in Protocol 1, using 2-amino-5-methoxypyridine as the starting material.

-

-

Demethylation:

-

Dissolve the 5-methoxypyridine-2-sulfonyl fluoride (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

-

Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

-

Allow the reaction to warm slowly to room temperature and stir until the reaction is complete as monitored by TLC/LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

References

-

PrepChem. Synthesis of 2-amino-5-methoxy pyridine. Available from: [Link]

-

Wikipedia. Diazonium compound. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. 2016;28(6):1403-1404. Available from: [Link]

-

StackExchange. What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? 2015. Available from: [Link]

-

CIE A-Level Chemistry. 32.2 Phenol. Available from: [Link]

-

Pharma Knowledge. Diazotization Titration or Nitrite Titration. Available from: [Link]

- Google Patents. CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor.

-

Slideshare. PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm. 2017. Available from: [Link]

-

Request PDF. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. 2020. Available from: [Link]

-

White Rose Research Online. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available from: [Link]

-

YouTube. Reactions of Phenols, Diazotization and Coupling Reactions Chemistry Unit 2. 2024. Available from: [Link]

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. 2021. Available from: [Link]

-

SynArchive. Protecting Groups List. Available from: [Link]

-

PMC. Exploring Flow Procedures for Diazonium Formation. 2016. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

PMC. Facile synthesis of sulfonyl fluorides from sulfonic acids. Available from: [Link]

-

PMC. Sulfur fluoride exchange. 2023. Available from: [Link]

-

ResearchGate. Structures, Stability, and Safety of Diazonium Salts. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

KK Wagh College of Pharmacy. DIAZOTIZATION TITRATION. Available from: [Link]

-

Journal of the American Chemical Society. Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone1. 1958;80(23):6376-6381. Available from: [Link]

-

PMC. Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Available from: [Link]

-

ACS Publications. Reactive Chemical Hazards of Diazonium Salts. 2015. Available from: [Link]

-

Semantic Scholar. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available from: [Link]

-

Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Available from: [Link]

-

Organic Chemistry Portal. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. Available from: [Link]

-

ResearchGate. Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Available from: [Link]

-

Journal of the Chemical Society B. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. 1966:1271-1276. Available from: [Link]

-

RSC Publishing. Facile synthesis of sulfonyl fluorides from sulfonic acids. 2023. Available from: [Link]

-

MDPI. Synthetic Routes to Arylsulfonyl Fluorides. 2021;11(8):830. Available from: [Link]

-

ResearchGate. (PDF) Synthetic Routes to Arylsulfonyl Fluorides. 2021. Available from: [Link]

-

BALL LAB. Facile synthesis of sulfonyl fluorides from sulfonic acids. 2023. Available from: [Link]

-

PMC. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. 2024. Available from: [Link]

-

Science of Synthesis. 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available from: [Link]

-

RSC Publishing. Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. 2023. Available from: [Link]

-

PMC. A rapid access to aliphatic sulfonyl fluorides. 2019. Available from: [Link]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm | PPTX [slideshare.net]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. synarchive.com [synarchive.com]

Solvent compatibility guide for 5-Hydroxypyridine-2-sulfonyl fluoride

Topic: Solvent Compatibility & Handling Guide CAS: 1263376-06-8 Molecular Formula: C₅H₄FNO₃S

Executive Summary: The "SuFEx" Paradox

5-Hydroxypyridine-2-sulfonyl fluoride is a bifunctional building block used primarily in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. It presents a unique handling challenge: it contains both the nucleophile (5-OH) and the electrophile (2-SO₂F) within the same structure.

While the sulfonyl fluoride moiety is kinetically stable against hydrolysis compared to sulfonyl chlorides, this molecule is prone to self-polymerization if mishandled. This guide focuses on preventing this specific degradation pathway while ensuring optimal solubility.

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility (ability to dissolve the compound) and chemical compatibility (risk of side reactions).

| Solvent Class | Examples | Compatibility | Technical Notes |

| Polar Aprotic | Acetonitrile (MeCN) , DMSO, DMF, DMAc | High (Recommended) | Best for Stock Solutions. Excellent solubility. MeCN is preferred for reactions due to ease of removal. DMSO/DMF must be anhydrous to prevent slow hydrolysis over long-term storage. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Conditional | pH Critical. Stable only in neutral or slightly acidic conditions. In the presence of base, the solvent will compete with the target nucleophile, forming sulfonate esters (solvolysis). |

| Aqueous | Water, PBS, TRIS | Conditional | Short-term only. Stable at pH 4.0–7.5. Rapid hydrolysis to sulfonic acid occurs at pH > 8.0. Avoid basic buffers (Carbonate/Bicarbonate). |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Low | Poor solubility. Useful only as anti-solvents for precipitation/purification. |

| Basic Solvents | Pyridine , Triethylamine (TEA) | PROHIBITED | Severe Risk. Basic solvents deprotonate the 5-OH group, triggering rapid self-polymerization (intermolecular SuFEx). |

Workflow Visualization: Solvent Selection

The following decision tree illustrates the logic for selecting a solvent based on your intended application.

Figure 1: Decision tree for solvent selection emphasizing the risk of base-mediated polymerization.

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow/brown after 24 hours. Is it still good?

Diagnosis: Likely degradation via self-reaction or oxidation. Explanation: While DMSO is a good solvent, commercial DMSO often contains trace water and can be slightly basic.

-

The Mechanism: If the solution is not strictly anhydrous, trace water can hydrolyze the sulfonyl fluoride. More critically, if the concentration is high (>100 mM), the intermolecular interaction between the 5-OH of one molecule and the 2-SO₂F of another is favored, leading to oligomerization.

-

Solution: Always prepare fresh stock solutions in anhydrous Acetonitrile (MeCN) if possible. If DMSO is required for biological assays, use anhydrous, sterile-filtered DMSO and store aliquots at -80°C. Do not store at room temperature.

Q2: I am trying to react the 5-OH group with an alkyl halide, but I'm getting a complex mixture.

Diagnosis: Unintended SuFEx reaction. Explanation: To alkylate the hydroxyl group (5-OH), you likely added a base (e.g., K₂CO₃ or NaH).

-

The Conflict: As soon as you deprotonate the hydroxyl group to make it nucleophilic, it becomes capable of attacking the sulfonyl fluoride group on a neighboring molecule.

-

Protocol Fix: You must protect the sulfonyl fluoride or use a specific base/solvent combination that disfavors SuFEx. Alternatively, consider using the TBDMS-protected version of the reagent during the alkylation step, then deprotecting the phenol later.

Q3: Can I use this compound in aqueous buffers for protein labeling?

Answer: Yes, but pH is the controlling variable.

-

Protocol: Dissolve the compound in DMSO (100x stock). Dilute into the reaction buffer immediately before use.

-

pH Constraint: Keep the buffer pH < 7.5. At pH > 8.0, the rate of hydrolysis of the -SO₂F group increases significantly. At pH > 9.0, the phenol moiety deprotonates (pKa approx 8.5 due to the electron-withdrawing sulfonyl group), triggering self-reaction.

Mechanistic Insight: The "Self-Destruct" Pathway

Understanding how this molecule fails is key to preventing it. The diagram below details the self-polymerization pathway triggered by basic solvents.

Figure 2: Base-mediated self-polymerization pathway. The deprotonated phenol attacks the sulfonyl fluoride of another molecule.

Standard Protocol: Stock Solution Preparation

Objective: Prepare a 50 mM stock solution stable for < 2 weeks at -20°C.

-

Weighing: Weigh 10.5 mg of this compound (MW: ~211.19 g/mol ) into a microcentrifuge tube.

-

Solvent Choice: Add 1.0 mL of Anhydrous Acetonitrile (MeCN) .

-

Why MeCN? It is non-nucleophilic, easy to evaporate, and does not promote proton exchange as readily as alcohols.

-

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

Verification (Optional): Take a 10 µL aliquot and dilute into 500 µL deuterated MeCN for ¹⁹F-NMR. You should see a singlet around +60 to +65 ppm (relative to CFCl₃).

-

Troubleshooting: If you see a new peak or a shift, hydrolysis has occurred.

-

-

Storage: Store in a desiccator at -20°C. Avoid repeated freeze-thaw cycles.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

- Citation Context: Establishes the foundational stability/reactivity profile of sulfonyl fluorides vs. chlorides.

-

Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. [Link]

- Citation Context: Demonstrates the polymerization mechanism of bisphenol-type sulfonyl fluorides, validating the "self-reaction" warning in this guide.

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

- Citation Context: Provides data on aqueous stability and protein labeling conditions (pH constraints).

Validation & Comparative

Selectivity Profiling of 5-Hydroxypyridine-2-sulfonyl Fluoride in Complex Proteomes

Executive Summary: The "Goldilocks" Electrophile

In the landscape of covalent proteomic probes, 5-Hydroxypyridine-2-sulfonyl fluoride (5-HO-Py-SF) represents a sophisticated evolution of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl fluorides (e.g., PMSF) which are often viewed as broad-spectrum serine protease inhibitors, or the highly reactive 2-pyridinesulfonyl fluoride (PyFluor) used in synthesis, the 5-hydroxy substituted variant offers a tuned electrophilicity .

This guide details the selectivity profiling of 5-HO-Py-SF, positioning it against standard alternatives. By leveraging the electron-donating effect of the 5-hydroxyl group against the electron-withdrawing pyridine nitrogen, this scaffold achieves a unique selectivity window—capable of targeting hyper-reactive Tyrosine and Lysine residues while avoiding the indiscriminate labeling characteristic of more aggressive warheads.

Mechanistic Basis & Comparative Analysis

To understand the utility of 5-HO-Py-SF, one must analyze its reactivity relative to established probes. The sulfonyl fluoride (SF) warhead reacts via nucleophilic substitution at the sulfur center, releasing fluoride.

Chemical Tuning: The Push-Pull Effect

-

Pyridine Nitrogen (Pull): Inductively withdraws electron density from the ring, activating the sulfonyl fluoride towards nucleophilic attack (increasing reactivity).

-

5-Hydroxyl Group (Push): Donates electron density via resonance, stabilizing the ring and slightly deactivating the sulfonyl center compared to the unsubstituted pyridine-2-SF.

Result: A "tunable" probe that is stable in aqueous media (unlike sulfonyl chlorides) but reactive enough to capture nucleophiles within protein binding pockets.

Comparison Matrix

| Feature | 5-HO-Py-SF | PMSF / AEBSF | Fluorosulfates (aryl-OSO₂F) | Iodoacetamide (IAA) |

| Primary Target | Tyr (SuFEx), Lys (proximity) | Ser (active site), Lys | Tyr , Lys, His | Cys |

| Reactivity | Moderate/Tunable | High (Promiscuous) | Low (Requires activation) | High (Cys-selective) |

| Mechanism | SuFEx (S-F displacement) | Sulfonylation | SuFEx | Alkylation (S_N2) |

| Stability (pH 7.4) | High (>24h) | Low (<1h hydrolysis) | Very High | Moderate |

| Proteome Coverage | Tunable (Ligandable sites) | Broad (Serine Hydrolases) | Restricted (Cryptic sites) | Broad (Cys kinome) |

Expert Insight: The 5-hydroxyl group also serves as a critical synthetic handle. Unlike PMSF, which is a "dead-end" inhibitor, the 5-OH on the pyridine ring allows for the attachment of alkyne/azide linkers for enrichment without significantly perturbing the steric environment of the warhead.

Experimental Protocol: Competitive ABPP Profiling

Since 5-HO-Py-SF is often used as a "dark" (untagged) fragment or inhibitor, the most rigorous method to determine its selectivity is Competitive Activity-Based Protein Profiling (ABPP) . This protocol uses a broad-spectrum sulfonyl fluoride probe (e.g., Desthiobiotin-SF) to "read out" the sites blocked by 5-HO-Py-SF.

Workflow Diagram

Figure 1: Competitive ABPP workflow for profiling the selectivity of "dark" electrophiles like 5-HO-Py-SF.

Step-by-Step Methodology

Phase 1: Proteome Preparation

-

Lysis: Lyse cells (e.g., HEK293T, Jurkat) in PBS pH 7.4 containing 0.1% Triton X-100. Crucial: Avoid amine-based buffers (Tris) as they can react with sulfonyl fluorides at high concentrations. Use HEPES or PBS.

-

Normalization: Adjust protein concentration to 1-2 mg/mL.

Phase 2: Competition (The "Dark" Incubation) 3. Treatment: Aliquot lysate into two groups.

- Group A (Experimental): Add 5-HO-Py-SF (dissolved in DMSO) at graded concentrations (e.g., 1, 10, 50 µM).

- Group B (Control): Add equivalent volume of DMSO.

- Incubation: Incubate for 60 minutes at 25°C. This allows the 5-HO-Py-SF to covalently modify its specific targets (Tyr/Lys residues).

Phase 3: Probe Labeling (The Readout) 5. Probe Addition: Treat both groups with a broad-spectrum "scout" probe, such as Desthiobiotin-Sulfonyl Fluoride (DB-SF) or FP-Biotin (if focusing on serine hydrolases), at 5 µM for 1 hour.

- Mechanism:[1] The scout probe labels all available reactive sites. Sites already modified by 5-HO-Py-SF will not be labeled.

Phase 4: Enrichment & Analysis 6. Precipitation: Methanol/chloroform precipitate proteins to remove excess free probe. 7. Digestion: Resuspend pellets in 8M Urea, reduce (DTT), alkylate (IAA), and digest with Trypsin/Lys-C overnight. 8. Enrichment: Incubate peptides with Streptavidin-agarose beads to capture probe-labeled peptides. Wash stringently (1% SDS, then PBS). 9. Elution: Elute peptides (using acidic elution or biotin competition if using desthiobiotin). 10. MS Analysis: Analyze via LC-MS/MS.

- Quantification: Calculate the Ratio (Control / Treated). A ratio > 2 indicates significant target engagement by 5-HO-Py-SF.

Data Interpretation & Selectivity Metrics

When analyzing the MS data, you will encounter three distinct profiles. Use this table to categorize your hits.

| Profile | MS Ratio (Ctrl/Treated) | Interpretation | Action |

| Specific Target | > 5.0 (High) | High-affinity covalent modification. The 5-HO-Py-SF completely blocked the scout probe. | Hit: Validate with Western Blot or recombinant protein. |

| Non-Specific | ~ 1.0 (No Change) | The target does not react with 5-HO-Py-SF, or the residue is not accessible. | Background: Ignore. |

| Promiscuous | > 2.0 (Across many families) | If seen across structural proteins (Actin, Tubulin) and diverse enzymes, the probe concentration is too high. | Optimization: Lower probe concentration. |

Residue Specificity Analysis

Unlike PMSF (Ser-dominant), 5-HO-Py-SF typically exhibits a mixed Tyr/Lys profile .

-

Tyrosine (Tyr): Look for labeling in GSTs (Glutathione S-Transferases) and metabolic enzymes. The pyridine ring often stacks with aromatic residues in the pocket, directing the SF to a nearby Tyr.

-

Lysine (Lys): Common in Kinases (catalytic Lys) and nucleotide-binding proteins.

-

Validation: Use the pChem or FragPipe search engines with variable modifications set for the specific mass shift of the 5-HO-Py-SF adduct (+157.02 Da, assuming loss of HF).

Chemical Mechanism Diagram

Understanding the SuFEx activation is critical for troubleshooting pH dependence.

Figure 2: The Sulfur-Fluoride Exchange (SuFEx) mechanism. The protein nucleophile attacks the sulfur center, displacing fluoride. The reaction is enhanced by the electron-withdrawing nature of the pyridine ring.[2]

References

-

Jones, L. H. (2023).[3] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology. [Link]

-

Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.[3][4] [Link][3]

-

Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[5][6][7] Journal of the American Chemical Society.[3][4] [Link][5]

-

Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology. [Link]

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. PyFluor - Enamine [enamine.net]

- 7. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to LC-MS Methods for Detecting 5-Hydroxypyridine-2-sulfonyl Fluoride Metabolites

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the detection, identification, and quantification of metabolites derived from 5-Hydroxypyridine-2-sulfonyl fluoride. As a compound class featuring a reactive sulfonyl fluoride warhead, its metabolic fate is of critical interest in drug development and chemical biology for understanding efficacy, target engagement, and potential toxicities. This document moves beyond standard protocols to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: The Reactive Nature of Sulfonyl Fluorides

The sulfonyl fluoride moiety is an electrophilic group designed to react with nucleophilic residues, such as serine, threonine, or lysine, enabling covalent modification of protein targets. However, this inherent reactivity presents significant bioanalytical challenges. In a biological system, this compound and its initial metabolites are susceptible to reaction with a wide array of endogenous nucleophiles, most notably glutathione (GSH), a highly abundant tripeptide that plays a key role in detoxifying reactive intermediates.

The primary analytical hurdles include:

-

Instability: The parent compound and its reactive metabolites can be unstable in biological matrices, degrading or reacting during sample collection, preparation, and analysis.

-

Low Abundance: The free, unbound forms of reactive metabolites are often transient and present at very low concentrations, making detection difficult.[1]

-

Covalent Adduction: The formation of stable adducts with proteins or GSH sequesters the metabolite, removing it from typical small-molecule analysis workflows.[2]

-

Matrix Effects: Biological matrices like plasma, serum, or microsomal incubations are incredibly complex. Co-eluting endogenous components can suppress or enhance the ionization of target analytes, compromising analytical accuracy and sensitivity.[3][4]

Addressing these challenges requires a multi-faceted LC-MS strategy that can both broadly screen for unknown biotransformations and sensitively quantify key metabolic products.

Comparative Analysis of LC-MS Strategies

No single LC-MS method is sufficient for the comprehensive metabolic profiling of a reactive compound. The optimal approach combines high-resolution, untargeted screening for metabolite discovery with highly sensitive, targeted quantification of specific metabolites of interest.

Liquid Chromatography: Achieving Separation

Effective chromatographic separation is the foundation of any successful LC-MS analysis. It reduces ion suppression, resolves isomers, and improves the quality of mass spectral data.[5] For this compound and its diverse potential metabolites, two modes of chromatography are particularly powerful.

| Feature | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) |